2-(2,3-Dimethylpiperidin-1-yl)isonicotinic acid
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Overview
Description
2-(2,3-Dimethylpiperidin-1-yl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 2 and 3, and an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylpiperidin-1-yl)isonicotinic acid typically involves the reaction of isonicotinic acid with 2,3-dimethylpiperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylpiperidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,3-Dimethylpiperidin-1-yl)isonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylpiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Isonicotinamide: The amide derivative of isonicotinic acid.
Methyl isonicotinate: An ester derivative of isonicotinic acid.
Uniqueness
2-(2,3-Dimethylpiperidin-1-yl)isonicotinic acid is unique due to the presence of the dimethyl-substituted piperidine ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(2,3-dimethylpiperidin-1-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H18N2O2/c1-9-4-3-7-15(10(9)2)12-8-11(13(16)17)5-6-14-12/h5-6,8-10H,3-4,7H2,1-2H3,(H,16,17) |
InChI Key |
WMXFNLJFXHRYJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1C)C2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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